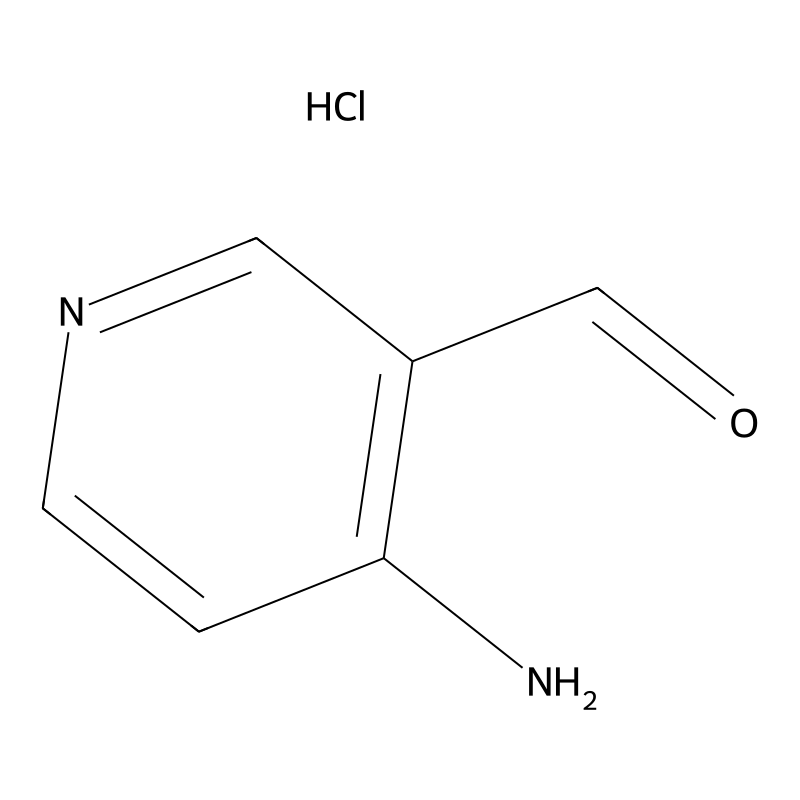

4-Aminonicotinaldehyde hydrochloride

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

4-Aminonicotinaldehyde hydrochloride is a chemical compound with the molecular formula and a molecular weight of approximately 195.05 g/mol. It is a derivative of nicotinic aldehyde, characterized by the presence of an amino group at the fourth position of the pyridine ring. This compound is often utilized in various research and industrial applications due to its unique chemical properties and biological activities.

- Condensation Reactions: It can react with various nucleophiles to form imines or enamines, which are valuable intermediates in organic synthesis.

- Reduction: The aldehyde group can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution Reactions: The amino group can undergo electrophilic substitution, allowing for further functionalization of the pyridine ring.

Research indicates that 4-Aminonicotinaldehyde hydrochloride exhibits notable biological activities, including:

- Antimicrobial Properties: It has been shown to possess antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

- Antioxidant Activity: The compound demonstrates potential as an antioxidant, which may help in protecting cells from oxidative stress.

- Pharmacological Effects: Preliminary studies suggest that it may influence neurological pathways, indicating potential use in treating neurodegenerative diseases.

Several methods have been developed for synthesizing 4-Aminonicotinaldehyde hydrochloride:

- From Nicotinic Acid Derivatives: This involves the reduction of nicotinic acid followed by formylation to introduce the aldehyde group.

- Direct Amination: A method where pyridine derivatives are directly aminated using ammonia or amine reagents under specific conditions.

- Multi-step Synthesis: Combining various organic reactions, such as nitration followed by reduction and formylation, to achieve the desired compound.

4-Aminonicotinaldehyde hydrochloride finds applications in various fields:

- Pharmaceutical Industry: It is used as an intermediate in the synthesis of drugs and bioactive compounds.

- Material Science: The compound may be utilized in developing new materials with specific electronic or optical properties.

- Research: It serves as a reagent in synthetic organic chemistry for exploring new

Studies on the interactions of 4-Aminonicotinaldehyde hydrochloride with other biological molecules are ongoing. Notable areas include:

- Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its pharmacokinetics and potential therapeutic effects.

- Enzyme Inhibition: Research into its role as an inhibitor of specific enzymes could reveal mechanisms underlying its biological activity.

Several compounds share structural similarities with 4-Aminonicotinaldehyde hydrochloride. Here are some notable examples:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| 4-Amino-6-chloronicotinaldehyde | 1001756-21-3 | 0.82 |

| 4-Amino-5-bromonicotinaldehyde | 1289001-34-8 | 0.76 |

| 4-Amino-5-chloronicotinaldehyde | 1289175-56-9 | 0.76 |

| 6-Aminonicotinaldehyde hydrochloride | 1588441-31-9 | 0.98 |

Uniqueness

What distinguishes 4-Aminonicotinaldehyde hydrochloride from these similar compounds is its specific amino substitution pattern and the resulting biological activities that arise from its unique structure. This makes it particularly valuable in medicinal chemistry compared to its analogs, which may not exhibit the same level of biological efficacy or specificity.